Thiophene-2-ethylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

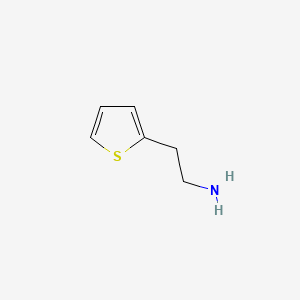

Structure

3D Structure

Properties

IUPAC Name |

2-thiophen-2-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NS/c7-4-3-6-2-1-5-8-6/h1-2,5H,3-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVLUYXIJZLDNIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60952773 | |

| Record name | 2-(Thiophen-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60952773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30433-91-1, 64059-34-3 | |

| Record name | 2-Thiopheneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30433-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophene-2-ethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030433911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiopheneethanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064059343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Thiophen-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60952773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiophene-1-ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.752 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Thiophene-2-ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.619 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Thiophene-2-ethylamine: A Technical Guide for Scientific Professionals

CAS Number: 30433-91-1

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Thiophene-2-ethylamine is a versatile heterocyclic amine that serves as a crucial building block in the synthesis of a wide array of biologically active molecules and advanced materials. Its unique structure, which combines a thiophene (B33073) ring with an ethylamine (B1201723) side chain, offers distinct reactive properties that are highly valued in medicinal chemistry and materials science. This guide provides a comprehensive overview of its synthesis, properties, and key applications, with a focus on detailed experimental protocols and the underlying scientific principles.

Physicochemical and Safety Data

This compound is a colorless to pale yellow liquid with a characteristic amine odor.[1] It is essential to handle this compound with appropriate safety precautions, as it is classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[2][3][4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 30433-91-1 | [5] |

| Molecular Formula | C₆H₉NS | [5] |

| Molecular Weight | 127.21 g/mol | [1][5] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 200-201 °C at 750 mmHg | [5] |

| Density | 1.087 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.551 | [5] |

| Flash Point | 88 °C (190.4 °F) - closed cup | [5] |

Table 2: Safety and Hazard Information

| Hazard Statement | GHS Classification | Precautionary Statement Examples |

| Harmful if swallowed | Acute Toxicity, Oral (Category 4) | P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| Harmful in contact with skin | Acute Toxicity, Dermal (Category 4) | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |

| Causes skin irritation | Skin Corrosion/Irritation (Category 2) | P264: Wash skin thoroughly after handling. |

| Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2A) | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Harmful if inhaled | Acute Toxicity, Inhalation (Category 4) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| May cause respiratory irritation | Specific Target Organ Toxicity — Single Exposure (Category 3) | P271: Use only outdoors or in a well-ventilated area. |

Synthesis of this compound

Several synthetic routes to this compound have been reported, with the choice of method often depending on the desired scale and available starting materials. Below are detailed protocols for two common approaches.

Method 1: From 2-Thiopheneacetonitrile (B147512)

This method involves the reduction of 2-thiopheneacetonitrile.

Experimental Protocol:

-

Reaction Setup: A multi-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

-

Reduction: To a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere, a solution of 2-thiopheneacetonitrile in the same solvent is added dropwise at a rate that maintains a gentle reflux.

-

Quenching: After the addition is complete, the reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water.

-

Work-up: The resulting granular precipitate is filtered off and washed with fresh solvent. The combined filtrate is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude this compound is purified by vacuum distillation to yield a colorless to pale yellow liquid.

Method 2: From 2-Bromothiophene (B119243) via Grignard Reaction

This multi-step synthesis begins with the bromination of thiophene.[6][7][8][9]

Experimental Protocol:

-

Preparation of 2-Bromothiophene: Thiophene is brominated using a suitable brominating agent such as N-bromosuccinimide (NBS) or bromine in a solvent like glacial acetic acid or carbon tetrachloride at low temperatures (-10 to 10 °C).[6][7][9] After the reaction is complete, the mixture is worked up by washing with a sodium thiosulfate (B1220275) solution and water, followed by drying and distillation to obtain pure 2-bromothiophene.[7]

-

Formation of 2-Thiophene Magnesium Bromide (Grignard Reagent): In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed in anhydrous THF. A small amount of 2-bromothiophene is added to initiate the reaction. Once initiated, the remaining 2-bromothiophene, dissolved in anhydrous THF, is added dropwise to maintain a gentle reflux.[7]

-

Reaction with Ethylene (B1197577) Oxide: The freshly prepared Grignard reagent is cooled in an ice bath, and a solution of ethylene oxide in anhydrous THF is added slowly. The reaction is highly exothermic and requires careful temperature control.[7]

-

Hydrolysis and Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride or dilute sulfuric acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

Conversion to this compound: The resulting 2-thiophene-ethanol is then converted to the corresponding amine. This can be achieved via a two-step process involving esterification (e.g., with p-toluenesulfonyl chloride) followed by ammonolysis.[6][10] The final product is purified by vacuum distillation.

Synthesis Workflow: From 2-Bromothiophene to this compound

Caption: A multi-step synthesis of this compound.

Applications in Drug Development

This compound is a key intermediate in the synthesis of several important pharmaceutical compounds. Its amine group allows for nucleophilic reactions, while the thiophene ring can participate in electrophilic aromatic substitutions and cross-coupling reactions.[11]

Synthesis of Clopidogrel (B1663587) Analogs

Clopidogrel is an antiplatelet agent that functions by irreversibly inhibiting the P2Y12 receptor on platelets, which is crucial for platelet aggregation.[2][7][12] this compound is a precursor in the synthesis of clopidogrel and its analogs.[11]

P2Y12 Receptor Signaling Pathway

The P2Y12 receptor is a G protein-coupled receptor (GPCR) that, when activated by adenosine (B11128) diphosphate (B83284) (ADP), initiates a signaling cascade leading to platelet aggregation. Clopidogrel's active metabolite covalently binds to this receptor, blocking the downstream signaling.

Caption: Clopidogrel's mechanism of action via P2Y12 inhibition.

Synthesis of Geldanamycin Derivatives and Hsp90 Inhibition

This compound is utilized in the synthesis of derivatives of geldanamycin, a potent inhibitor of Heat Shock Protein 90 (Hsp90).[11] Hsp90 is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are oncoproteins.[13][14][15] Hsp90 inhibitors are therefore a promising class of anti-cancer agents.[13][14][15]

Hsp90 Chaperone Cycle and Inhibition

The Hsp90 chaperone cycle is an ATP-dependent process. Geldanamycin and its derivatives bind to the N-terminal ATP-binding pocket of Hsp90, thereby inhibiting its function and leading to the degradation of client proteins.[14]

Caption: Hsp90 chaperone cycle and its inhibition.

Applications in Materials Science

The reactive nature of this compound also makes it a valuable component in the development of advanced materials.

Functionalization of Carbon Nanotubes

This compound can be used to functionalize multi-walled carbon nanotubes (MWCNTs). This process modifies the surface properties of the nanotubes, which can improve their dispersibility in solvents and their interface with other materials in composites.

Experimental Workflow for MWCNT Functionalization:

-

Oxidation of MWCNTs: Pristine MWCNTs are first treated with a strong acid mixture (e.g., a 3:1 mixture of sulfuric acid and nitric acid) under sonication to introduce carboxylic acid groups onto their surface.

-

Acyl Chloride Formation: The carboxylated MWCNTs are then treated with thionyl chloride (SOCl₂) to convert the carboxylic acid groups to more reactive acyl chloride groups.

-

Amidation Reaction: The acyl chloride-functionalized MWCNTs are reacted with this compound in a suitable solvent (e.g., DMF) in the presence of a base (e.g., triethylamine) to form a stable amide linkage.

-

Purification: The functionalized MWCNTs are then repeatedly washed with solvent and centrifuged to remove any unreacted reagents.

Workflow for Carbon Nanotube Functionalization

Caption: Functionalization of multi-walled carbon nanotubes.

Organic Photovoltaics

Thiophene-based compounds are widely used in organic electronics due to their excellent charge transport properties. This compound can be incorporated into the synthesis of donor-acceptor polymers and small molecules for use in the active layer of organic photovoltaic (OPV) devices.

Logical Workflow for OPV Device Fabrication:

-

Synthesis of Photoactive Material: A thiophene-containing polymer or small molecule is synthesized, potentially using this compound as a building block to introduce specific functionalities.

-

Active Layer Deposition: The synthesized photoactive material is blended with an acceptor material (e.g., a fullerene derivative) and deposited as a thin film onto a transparent conductive oxide (TCO) coated substrate, typically by spin coating or printing.

-

Electrode Deposition: A top metal electrode (e.g., aluminum or calcium/aluminum) is deposited onto the active layer via thermal evaporation.

-

Device Encapsulation: The completed device is encapsulated to protect it from oxygen and moisture, which can degrade performance.

Workflow for Organic Photovoltaic Device Fabrication

Caption: Fabrication of an organic photovoltaic device.

Conclusion

This compound (CAS 30433-91-1) is a cornerstone intermediate with significant utility across multiple scientific disciplines. Its robust chemistry allows for the efficient construction of complex molecules, making it an invaluable tool for drug discovery and the development of novel materials. A thorough understanding of its properties, synthesis, and reaction pathways is essential for any researcher or scientist looking to leverage its full potential. The detailed protocols and pathway diagrams provided in this guide serve as a foundational resource for professionals in these fields.

References

- 1. researchgate.net [researchgate.net]

- 2. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pharmacyfreak.com [pharmacyfreak.com]

- 5. researchgate.net [researchgate.net]

- 6. Traditional and Novel Mechanisms of Heat Shock Protein 90 (HSP90) Inhibition in Cancer Chemotherapy Including HSP90 Cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Clopidogrel Mechanism of Action: How It Prevents Blood Clots [medicoverhospitals.in]

- 8. Method for synthesizing 2-thiophene ethylamine - Eureka | Patsnap [eureka.patsnap.com]

- 9. CN101885720B - Method for synthesizing 2-thiophene ethylamine - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What is the mechanism of Clopidogrel Bisulfate? [synapse.patsnap.com]

- 13. Hsp90 – from signal transduction to cell transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Study on the Synthesis of 2-Thiophene-2-yl-ethylamine - Dissertation [m.dissertationtopic.net]

Thiophene-2-ethylamine: A Core Moiety in Medicinal Chemistry and Materials Science

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Thiophene-2-ethylamine is a versatile heterocyclic amine that serves as a crucial building block in the synthesis of a wide array of biologically active compounds and functional materials. Its unique structural and electronic properties, derived from the electron-rich thiophene (B33073) ring, make it a subject of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of its fundamental physicochemical properties, experimental protocols for its characterization, and its role in various applications.

Core Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below. This information is fundamental for its handling, characterization, and application in a laboratory setting.

| Property | Value |

| Molecular Formula | C6H9NS[1][2][3][4][5][6][7] |

| Molecular Weight | 127.21 g/mol [1][2][3][4][7] |

| Appearance | Colorless to yellow liquid[1] |

| Density | 1.087 g/mL at 25 °C[1][5][7] |

| Boiling Point | 200-201 °C at 750 mmHg[1][3][5][7] |

| Refractive Index | n20/D 1.551[1][3][5][7] |

| Flash Point | 88 °C (190.4 °F) - closed cup[7] |

| CAS Number | 30433-91-1[1][2][3][5] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various established chemical routes. A common laboratory-scale synthesis involves the reduction of 2-(2-nitrovinyl)thiophene (B151962).

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis via Reduction of 2-(2-Nitrovinyl)thiophene

-

Reaction Setup : A solution of 2-(2-nitrovinyl)thiophene in anhydrous tetrahydrofuran (B95107) (THF) is added dropwise to a stirred suspension of a reducing agent, such as lithium aluminum hydride (LiAlH4), in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Execution : After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for a specified period (typically several hours) to ensure the complete reduction of the nitro group.

-

Quenching and Work-up : The reaction is carefully quenched by the sequential addition of water and an aqueous sodium hydroxide (B78521) solution at 0 °C. The resulting precipitate is removed by filtration.

-

Extraction : The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are dried over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).

-

Purification : The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield pure this compound.

Characterization Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is used to confirm the presence of the ethylamine (B1201723) and thiophene protons and their respective chemical environments.

-

¹³C NMR : The carbon NMR spectrum provides information on the number and types of carbon atoms in the molecule.

-

-

Mass Spectrometry (MS) : Mass spectrometry is employed to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can further confirm its structure.

-

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the N-H stretches of the primary amine and the C-H and C=C vibrations of the thiophene ring.

Applications in Drug Discovery and Materials Science

This compound is a valuable scaffold in the development of novel therapeutic agents and advanced materials. Its derivatives have been investigated for a range of biological activities and material properties.

Role in Medicinal Chemistry

The thiophene ring is considered a bioisostere of the benzene (B151609) ring and is frequently incorporated into drug candidates to modulate their pharmacokinetic and pharmacodynamic properties. The ethylamine side chain provides a key point for further chemical modification and interaction with biological targets.

The diagram below illustrates the logical relationship of this compound as a starting material for the synthesis of various biologically active compounds.

Caption: this compound as a precursor for bioactive compounds.

Applications in Materials Science

In the field of materials science, this compound and its derivatives are utilized in the synthesis of conducting polymers and organic electronic materials. The thiophene unit contributes to the electronic conductivity, while the amine group can be used to tune the material's properties or to anchor it to surfaces. For instance, it has been used to functionalize multiwall carbon nanotubes.[1]

References

- 1. This compound | 30433-91-1 [chemicalbook.com]

- 2. Buy this compound | 30433-91-1 [smolecule.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Thiopheneethanamine | C6H9NS | CID 116521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. This compound(30433-91-1) IR Spectrum [m.chemicalbook.com]

- 7. 2-噻吩乙胺 96% | Sigma-Aldrich [sigmaaldrich.com]

A Technical Guide to the Spectroscopic Analysis of Thiophene-2-ethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Thiophene-2-ethylamine, a compound of interest in medicinal chemistry and materials science. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, details the experimental protocols for acquiring such data, and presents a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the predicted and characteristic spectroscopic data for this compound. It is important to note that while spectroscopic data for this compound is available, specific, experimentally-derived quantitative values for NMR peaks were not available in the public domain resources surveyed. The data presented is based on established principles of spectroscopy and analysis of analogous structures.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR) Predicted Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.20 - 7.00 | Multiplet | 1H | Thiophene (B33073) H5 |

| ~ 6.95 - 6.80 | Multiplet | 2H | Thiophene H3, H4 |

| ~ 3.10 - 2.90 | Triplet | 2H | -CH₂- (alpha to thiophene) |

| ~ 2.90 - 2.70 | Triplet | 2H | -CH₂- (alpha to amine) |

| ~ 1.50 - 1.00 | Broad Singlet | 2H | -NH₂ |

¹³C NMR (Carbon NMR) Predicted Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 145 - 140 | Thiophene C2 (ipso-carbon) |

| ~ 128 - 123 | Thiophene C3, C4, C5 |

| ~ 45 - 40 | -CH₂- (alpha to amine) |

| ~ 35 - 30 | -CH₂- (alpha to thiophene) |

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3400 - 3200 | Medium, Broad | N-H stretch (primary amine) |

| 3120 - 3050 | Medium | C-H stretch (aromatic, thiophene) |

| 2950 - 2850 | Medium | C-H stretch (aliphatic, -CH₂-) |

| ~ 1600 | Weak | N-H bend (primary amine) |

| 1500 - 1400 | Medium | C=C stretch (aromatic, thiophene ring) |

| ~ 850 - 690 | Strong | C-H out-of-plane bend (thiophene) |

| ~ 800 - 600 | Medium | C-S stretch (thiophene ring) |

Table 3: Mass Spectrometry (MS) Data

| m/z (Mass-to-Charge Ratio) | Relative Intensity | Proposed Fragment |

| 127 | Moderate | [M]⁺ (Molecular Ion) |

| 98 | High | [M - CH₂NH]⁺ |

| 97 | High | [Thiophene-CH₂]⁺ (Tropylium-like ion) |

| 30 | High | [CH₂NH₂]⁺ (Base Peak) |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

The solution is filtered through a pipette with a cotton or glass wool plug into a clean, dry 5 mm NMR tube.

-

An internal standard, such as tetramethylsilane (B1202638) (TMS), is added for chemical shift referencing (δ = 0.00 ppm).

-

-

Data Acquisition:

-

The NMR tube is placed in the spectrometer's probe.

-

The magnetic field is shimmed to achieve homogeneity.

-

For ¹H NMR, a standard single-pulse experiment is typically run. Key parameters include a 30° to 90° pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled experiment is used to simplify the spectrum to single lines for each unique carbon atom. A longer relaxation delay and a larger number of scans are often required due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio.

-

2.2 Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (for liquid samples):

-

Neat Liquid (Thin Film Method): A drop of liquid this compound is placed between two salt plates (e.g., NaCl or KBr), which are then pressed together to form a thin film.

-

Attenuated Total Reflectance (ATR): A drop of the sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). This method is particularly useful for viscous or strongly absorbing samples.

-

-

Data Acquisition:

-

A background spectrum of the empty spectrometer (or the clean salt plates/ATR crystal) is recorded.

-

The prepared sample is placed in the spectrometer's sample compartment.

-

The sample spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance after automatic subtraction of the background spectrum.

-

2.3 Mass Spectrometry (MS)

-

Sample Introduction and Ionization (Electron Ionization - EI):

-

A small amount of the sample is introduced into the mass spectrometer, often via direct injection or through a gas chromatograph (GC-MS).

-

The sample is vaporized in a high vacuum environment.

-

The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation of the molecules.

-

-

Mass Analysis and Detection:

-

The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

A detector records the abundance of each ion at a specific m/z value.

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

Visualized Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

An In-depth Technical Guide to the Physical Properties of Thiophene-2-ethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Thiophene-2-ethylamine, a versatile heterocyclic amine of significant interest in medicinal chemistry and materials science. This document offers a detailed summary of its boiling point and density, complete with representative experimental protocols for their determination. Furthermore, a logical workflow for a common application of this compound, the functionalization of multi-walled carbon nanotubes, is visually represented.

Core Physical Properties of this compound

This compound is a colorless to pale yellow liquid with a chemical formula of C₆H₉NS.[1] It is recognized as a valuable building block in the synthesis of various pharmaceuticals and agrochemicals. The physical characteristics of this compound are crucial for its handling, reaction optimization, and application development.

The key physical properties of this compound are summarized in the table below:

| Physical Property | Value | Conditions |

| Boiling Point | 200-201 °C[2][3][4][5] | at 750 mmHg |

| 201-202 °C[6] | ||

| Density | 1.087 g/mL[2][3][4][5] | at 25 °C |

| 1.08 - 1.09 g/cm³ | at 15 °C |

Experimental Protocols for Physical Property Determination

The following sections detail representative methodologies for the experimental determination of the boiling point and density of organic liquids such as this compound.

Boiling Point Determination by the Capillary Method

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for determining the boiling point of a small quantity of liquid is the capillary tube method.

Materials:

-

Thiele tube or similar heating apparatus (e.g., aluminum block)

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Sample of this compound

-

Heat source (e.g., Bunsen burner or heating mantle)

Procedure:

-

A small amount of this compound is placed into the fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the liquid.

-

The fusion tube is attached to a thermometer, ensuring the bottom of the tube is level with the thermometer bulb.

-

The entire assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil) or an aluminum heating block.

-

The apparatus is heated slowly and uniformly.

-

As the temperature rises, air trapped in the capillary tube will slowly escape.

-

When the boiling point of the liquid is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.

-

The heat source is then removed, and the liquid is allowed to cool.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Density Determination by the Pycnometer Method

The density of a substance is its mass per unit volume. A pycnometer, a flask with a specific, accurately known volume, is commonly used for the precise determination of the density of liquids.

Materials:

-

Pycnometer (specific gravity bottle)

-

Analytical balance

-

Thermometer

-

Sample of this compound

-

Distilled water

-

Acetone (for cleaning and drying)

Procedure:

-

The pycnometer is thoroughly cleaned with distilled water, then acetone, and dried completely.

-

The mass of the empty, dry pycnometer (m₁) is accurately measured using an analytical balance.

-

The pycnometer is filled with distilled water of a known temperature, ensuring no air bubbles are trapped. The stopper is inserted, and any excess water is carefully wiped from the outside.

-

The mass of the pycnometer filled with water (m₂) is measured.

-

The pycnometer is emptied, cleaned, and thoroughly dried.

-

The pycnometer is then filled with this compound at the same temperature as the water, and its mass (m₃) is measured.

-

The density of water (ρ_water) at the experimental temperature is obtained from standard tables.

-

The density of this compound (ρ_sample) is calculated using the following formula:

ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water

Application Workflow: Functionalization of Multi-Walled Carbon Nanotubes

This compound is utilized in materials science for the functionalization of multi-walled carbon nanotubes (MWCNTs). This process modifies the surface properties of the nanotubes, enhancing their dispersibility and allowing for further chemical modifications. A representative workflow for the microwave-assisted functionalization of MWCNTs is depicted below.

This diagram illustrates a common multi-step process for the covalent functionalization of MWCNTs. Initially, pristine MWCNTs undergo an acid treatment to introduce carboxylic acid groups onto their surface. These carboxylated nanotubes are then activated, typically by conversion to acyl chlorides, to enhance their reactivity. The subsequent reaction with this compound, often accelerated by microwave irradiation, results in the formation of amide linkages, covalently attaching the thiophene (B33073) moiety to the nanotube surface. Each chemical transformation is followed by washing and drying steps to purify the intermediate and final products.

References

- 1. researchgate.net [researchgate.net]

- 2. pnrjournal.com [pnrjournal.com]

- 3. rsc.org [rsc.org]

- 4. Microwave-Assisted Functionalization of Multi-Walled Carbon Nanotubes for Biosensor and Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]

Solubility and stability of Thiophene-2-ethylamine

An In-depth Technical Guide on the Solubility and Stability of Thiophene-2-ethylamine

Introduction

This compound, with the CAS number 30433-91-1, is an aromatic amine that serves as a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its chemical structure, consisting of a thiophene (B33073) ring attached to an ethylamine (B1201723) group, imparts unique chemical properties that are of significant interest in drug discovery and development.[1][2] This guide provides a comprehensive overview of the solubility and stability of this compound, offering valuable data for researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its behavior in various experimental and physiological conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C6H9NS | [1][3] |

| Molecular Weight | 127.21 g/mol | [1][4] |

| Appearance | Colorless to pale yellow liquid | [1][5] |

| Boiling Point | 200-201 °C at 750 mmHg | [3][4][5] |

| Density | 1.087 g/mL at 25 °C | [3][4][5] |

| Refractive Index | n20/D 1.551 | [3][4][5] |

| pKa | 9.47 ± 0.10 (Predicted) | [1][6] |

| Flash Point | 88 °C (190.4 °F) - closed cup | [4] |

| Storage Conditions | Refrigerator (+4°C), Keep in dark place, Sealed in dry, Air Sensitive | [1][5][6] |

Solubility Profile

The solubility of a compound is a critical determinant of its absorption and distribution in biological systems.[7] this compound exhibits varying degrees of solubility in different solvents.

Qualitative Solubility

This compound is described as having moderate solubility in water.[1] It is also soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Methanol.[3][6] The parent compound, thiophene, is insoluble in water but soluble in most organic solvents like alcohol and ether.[8]

Quantitative Solubility Data

Stability Profile

Understanding the stability of this compound is essential for its handling, storage, and formulation development.[9][10] The compound is generally stable under normal conditions but can be sensitive to air and may degrade under specific stress conditions.[1][6]

General Stability

This compound is stated to be stable under recommended storage conditions, which include refrigeration, protection from light, and storage in a dry, sealed container.[1][11] It is also noted to be air-sensitive.[5][6]

Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation products and pathways.[12][13] While specific forced degradation data for this compound is not available, general knowledge of thiophene and amine chemistry allows for the prediction of potential stability issues.

-

pH Stability: In strongly acidic conditions (pH < 2), the ethylamine group would be protonated. While the thiophene ring itself is relatively stable in mildly acidic conditions, strong acids can lead to reactions.[14][15] Under basic conditions (pH > 10), the amine group would be deprotonated, and the compound may be more reactive.[14][15]

-

Oxidative Stability: Amines and sulfides are susceptible to oxidation.[12] this compound could be oxidized by agents like hydrogen peroxide, potentially leading to the formation of N-oxides, hydroxylamines, sulfoxides, or sulfones.[12][14]

-

Thermal Stability: At elevated temperatures, thermal decomposition may occur.[14] The search results indicate a high boiling point, suggesting reasonable thermal stability at lower temperatures.

-

Photostability: Exposure to light can be a degradation factor for many organic compounds.[10] Storing this compound in a dark place is recommended.[5][6]

Potential Degradation Products

Hazardous decomposition products can include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides.[16]

Experimental Methodologies

Detailed experimental protocols are necessary to quantitatively assess the solubility and stability of this compound.

Solubility Determination

Two common methods for determining solubility are the thermodynamic (e.g., shake-flask) and kinetic methods.[7][17]

Thermodynamic Solubility (Shake-Flask Method)

This method is considered the gold standard for determining equilibrium solubility.[7]

Protocol:

-

Preparation: Prepare solutions of different pH values (e.g., 1.2, 4.5, 6.8) to mimic physiological conditions.[18]

-

Addition of Compound: Add an excess amount of this compound to a known volume of the prepared buffer in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 37 ± 1 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[18] Preliminary tests can help determine the necessary equilibration time.[18]

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration. Care must be taken to avoid adsorption of the solute onto the filter material.[7]

-

Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The measured concentration represents the thermodynamic solubility at that specific pH and temperature.

Kinetic Solubility

This high-throughput method is often used in early drug discovery.[17]

Protocol:

-

Stock Solution: Prepare a concentrated stock solution of this compound in a strong organic solvent like DMSO.[17]

-

Serial Dilution: Add the stock solution to an aqueous buffer in a multi-well plate.

-

Precipitation Detection: Monitor the solution for the formation of a precipitate as the compound is added. This can be detected by turbidimetry (light scattering).[7]

-

Data Analysis: The concentration at which precipitation is first observed is defined as the kinetic solubility.[17]

Stability Assessment (Forced Degradation)

Forced degradation studies expose the drug substance to stress conditions to accelerate degradation.[10][12]

Protocol:

-

Sample Preparation: Prepare solutions of this compound in various media, including acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (water or buffer) conditions. Also, prepare samples for oxidative, thermal, and photolytic stress.

-

Stress Conditions:

-

Acid/Base Hydrolysis: Store the acidic and basic solutions at a controlled temperature (e.g., 60°C) for a defined period.

-

Oxidation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H2O2) at room temperature.

-

Thermal Stress: Expose a solid sample or a solution to elevated temperatures (e.g., 70°C).

-

Photostability: Expose a solution to a light source according to ICH Q1B guidelines.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the stressed samples using a stability-indicating analytical method, typically HPLC. This method should be able to separate the parent compound from its degradation products. Mass spectrometry (MS) can be coupled with HPLC to identify the degradation products.[19]

-

Data Evaluation: Quantify the amount of remaining this compound and the formation of degradation products over time. This helps to establish degradation pathways and kinetics.

Visualizations

Experimental Workflow for Solubility and Stability Screening

Caption: Figure 1: General Experimental Workflow for Physicochemical Profiling.

Logical Flow for Forced Degradation Studies

Caption: Figure 2: Logical Flow of Forced Degradation Studies.

References

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. chembk.com [chembk.com]

- 4. 2-Thiopheneethylamine 96 30433-91-1 [sigmaaldrich.com]

- 5. This compound | 30433-91-1 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. scispace.com [scispace.com]

- 8. manavchem.com [manavchem.com]

- 9. biopharminternational.com [biopharminternational.com]

- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 11. Page loading... [guidechem.com]

- 12. ijrpp.com [ijrpp.com]

- 13. acdlabs.com [acdlabs.com]

- 14. hopemaxchem.com [hopemaxchem.com]

- 15. benchchem.com [benchchem.com]

- 16. fishersci.com [fishersci.com]

- 17. pharmatutor.org [pharmatutor.org]

- 18. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 19. chromatographyonline.com [chromatographyonline.com]

Discovery and history of thiophene compounds in research

An In-depth Technical Guide to the Discovery and History of Thiophene (B33073) Compounds

Introduction

Thiophene is a five-membered aromatic heterocycle containing a sulfur atom, which is a cornerstone in the fields of organic and medicinal chemistry.[1] Its discovery in the late 19th century as a contaminant in benzene (B151609) initiated over a century of research into its distinct chemical properties and wide-ranging applications.[1] The structural similarity between the thiophene ring and a benzene ring, a principle known as bioisosterism, has established it as a crucial scaffold in drug discovery. This allows for the fine-tuning of pharmacological activities and physicochemical characteristics of bioactive molecules.[1] This technical guide offers a thorough overview of the discovery and history of thiophene research, outlining key synthetic methodologies and their progression, and tracing its path from a coal tar impurity to an essential element in contemporary pharmaceuticals and materials science.[1]

The Serendipitous Discovery of Thiophene

Timeline of Key Developments

The discovery of thiophene quickly sparked interest in its synthesis and reactivity. The following timeline highlights significant milestones in the historical progression of thiophene chemistry.[1]

| Year | Milestone | Key Contributor(s) |

| 1882 | Discovered and isolated thiophene from crude benzene as an impurity.[1] | Viktor Meyer |

| 1883 | Reported the first synthesis of thiophene from acetylene (B1199291) and elemental sulfur.[1][5] | Viktor Meyer |

| 1884 | Independently reported the synthesis of furans from 1,4-diketones, a method later adapted for thiophenes.[1] | Paal and Knorr |

| 1885 | Developed a synthesis from 1,4-difunctional compounds.[1] | Volhard and Erdmann |

| 1950s | Developed a versatile synthesis for substituted thiophenes.[1] | Hans Fiesselmann |

| 1966 | Reported the synthesis of 2-aminothiophenes, a significant class of derivatives.[1] | Karl Gewald |

| Mid-20th Century | Thiophene derivatives began to be incorporated into pharmaceuticals, such as the antihistamine methapyrilene.[1][6] | Various |

| Late 20th Century | Discovery of major thiophene-based drugs like the antiplatelets ticlopidine (B1205844) and clopidogrel, and the antipsychotic olanzapine.[1][4] | Various |

Classical Syntheses of the Thiophene Ring

Following its discovery, numerous methods were developed to synthesize the thiophene core. These classical methods are fundamental to heterocyclic chemistry.

-

Meyer Synthesis (1883): The very first synthesis, reported by Viktor Meyer, involved the reaction of acetylene with elemental sulfur.[3][7]

-

Paal-Knorr Synthesis (1884): This is a widely used method for synthesizing thiophenes by reacting 1,4-dicarbonyl compounds with a sulfurizing agent like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[3][7]

-

Volhard–Erdmann Cyclization (1885): This method involves the reaction of 1,4-difunctional compounds to form the thiophene ring.[1][3]

-

Gewald Reaction (1966): This is a multicomponent reaction that synthesizes 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base.

-

Hinsberg Synthesis: This synthesis involves the condensation of a 1,2-dicarbonyl compound with diethyl thiodiacetate.[8]

-

Industrial Scale Synthesis: On an industrial level, thiophene can be produced by the high-temperature reaction of n-butane and sulfur at 560°C or by passing a mixture of acetylene and hydrogen sulfide (B99878) over alumina (B75360) at 400°C.[9]

Experimental Protocols

Qualitative Test: The Indophenin Reaction

This historical test remains a simple and effective qualitative method for detecting the presence of thiophene.

-

Objective: To qualitatively detect the presence of thiophene.

-

Materials:

-

Sample to be tested (e.g., commercial grade benzene)

-

Isatin (B1672199) (crystal)

-

Concentrated sulfuric acid (H₂SO₄)

-

-

Procedure:

-

Place a small amount of the sample (approx. 1 mL) into a clean, dry test tube.

-

Add a single crystal of isatin to the sample.

-

Carefully add a few drops of concentrated sulfuric acid down the side of the test tube.

-

Gently agitate the mixture.

-

-

Observation: The formation of a deep blue to greenish-blue color indicates the presence of thiophene or its derivatives.[1] The chemistry involves the electrophilic attack of the protonated isatin on the electron-rich thiophene ring, forming the colored indophenin dye.[1]

Classical Synthesis: From Sodium Succinate (B1194679)

This laboratory-scale synthesis involves the distillation of sodium succinate with a phosphorus sulfide.

-

Objective: To synthesize thiophene from sodium succinate.

-

Materials:

-

Anhydrous sodium succinate

-

Phosphorus trisulfide (P₂S₃) or phosphorus pentasulfide (P₄S₁₀)

-

Distillation apparatus

-

-

Procedure:

-

Thoroughly mix anhydrous sodium succinate and phosphorus trisulfide in a round-bottom flask. A common ratio is approximately 2:1 by weight.

-

Assemble a distillation apparatus with the flask.

-

Heat the mixture strongly. The reaction is a destructive distillation.[10][11]

-

Collect the distillate, which will be crude thiophene.

-

The crude product can be purified by washing with a dilute alkali solution to remove acidic impurities, followed by drying and fractional distillation. Thiophene boils at 84°C.[3]

-

-

Reaction: NaOOC-CH₂-CH₂-COONa + P₂S₃ → C₄H₄S + byproducts

Physicochemical Properties of Thiophene

Thiophene is a colorless liquid with a benzene-like odor.[3] Its physical and chemical properties closely resemble those of benzene, a consequence of its aromatic nature.[6]

| Property | Value |

| Chemical Formula | C₄H₄S[3] |

| Molar Mass | 84.14 g/mol [3] |

| Appearance | Colorless liquid[3] |

| Density | 1.051 g/mL[3] |

| Melting Point | -38 °C[3] |

| Boiling Point | 84 °C[3] |

| Aromaticity | Considered aromatic, though less so than benzene.[3] |

| Reactivity | Undergoes electrophilic substitution more readily than benzene.[4] |

| Solubility | Immiscible with water, soluble in organic solvents. |

Thiophene in Drug Development: The Concept of Bioisosterism

A pivotal reason for the enduring importance of thiophene in medicinal chemistry is its role as a bioisostere of the benzene ring.[1] Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. Replacing a benzene ring with a thiophene ring can modulate a molecule's potency, selectivity, and pharmacokinetic profile.[1]

This strategy has been successfully employed in numerous FDA-approved drugs.[4] Thiophenes are found in drugs across various therapeutic areas, including anti-inflammatory agents, cardiovascular drugs, and antipsychotics.[4]

Conclusion

From its unexpected discovery in a vial of impure benzene, thiophene has evolved into a fundamentally important heterocyclic compound. The initial investigations by Viktor Meyer and subsequent generations of chemists laid the groundwork for a rich field of study encompassing novel synthetic methods and a deep understanding of its chemical reactivity. Today, the legacy of this research is most evident in the pharmaceutical industry, where the thiophene ring is a privileged structure, integral to the design of numerous life-saving drugs. Its journey from a simple curiosity to a cornerstone of medicinal chemistry and materials science underscores the profound impact of fundamental research.

References

- 1. benchchem.com [benchchem.com]

- 2. Viktor Meyer - Wikipedia [en.wikipedia.org]

- 3. Thiophene - Wikipedia [en.wikipedia.org]

- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 5. riviste.fupress.net [riviste.fupress.net]

- 6. Thiophene | Organic Chemistry, Aromatic Compounds, Sulfur Compounds | Britannica [britannica.com]

- 7. rroij.com [rroij.com]

- 8. eguru.rrbdavc.org [eguru.rrbdavc.org]

- 9. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Heterocyclic compounds - Thiophene - Synthesis of Thiophene - Characteristic reactions of Thiophene - Medicinal uses of Thiophene | PPTX [slideshare.net]

Thiophene-2-ethylamine: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential safety and handling information for Thiophene-2-ethylamine (CAS No. 30433-91-1), a crucial building block in the synthesis of pharmaceuticals and agrochemicals. Adherence to the following protocols is paramount to ensure laboratory safety and environmental compliance.

Hazard Identification and Classification

This compound is classified as a hazardous chemical according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1] It is crucial to understand these hazards before handling the substance.

GHS Classification:

| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | Danger | |

| Skin Corrosion/Irritation | 1B / 1C | H314: Causes severe skin burns and eye damage | Danger | |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin | Danger | |

| Serious Eye Damage/Eye Irritation | 1 | H314: Causes severe skin burns and eye damage | Danger | |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled | Danger | |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation | Danger |

Logical Diagram of GHS Hazard Classification

Caption: GHS Health Hazard Classifications for this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value |

| Molecular Formula | C₆H₉NS |

| Molecular Weight | 127.21 g/mol |

| Appearance | Colorless to pale yellow liquid[2] |

| Odor | Strong, unpleasant, amine-like[2][5] |

| Boiling Point | 200-202 °C at 750 mmHg[6][7] |

| Density | 1.087 g/mL at 25 °C[7] |

| Flash Point | 87 - 88 °C (closed cup)[6] |

| Solubility in Water | Slightly soluble[6] |

| Solubility in Organic Solvents | Soluble in common organic solvents like ethanol (B145695) and ether[5] |

| Stability | Stable under normal conditions[6] |

Toxicological Information

Experimental Protocols for Hazard Assessment

The hazard classifications for skin and eye irritation are determined by standardized experimental protocols, primarily the OECD Guidelines for the Testing of Chemicals.

OECD Guideline 404: Acute Dermal Irritation/Corrosion

This guideline assesses the potential of a substance to cause skin irritation or corrosion.

Methodology:

-

Test Animal: The albino rabbit is the preferred species.

-

Application: A single dose of 0.5 mL (for liquids) of the test substance is applied to a small area of shaved skin (approximately 6 cm²) under a semi-occlusive patch.[2][7] Untreated skin serves as a control.

-

Exposure Duration: The standard exposure period is 4 hours.[2][7]

-

Observation: After patch removal, the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours post-exposure.[2] Observations may continue for up to 14 days to assess the reversibility of the effects.[7]

-

Scoring: Skin reactions are scored using a standardized grading system. If corrosive effects are observed, the test is terminated immediately.

OECD Guideline 405: Acute Eye Irritation/Corrosion

This guideline evaluates the potential for a substance to cause eye irritation or damage.

Methodology:

-

Test Animal: The albino rabbit is the recommended species.

-

Application: A single dose of the test substance is applied into the conjunctival sac of one eye. The other eye remains untreated and serves as a control.[8][9]

-

Observation: The eyes are examined for lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[9] The observation period can be extended up to 21 days to determine the reversibility of any observed effects.

-

Scoring: Ocular lesions are scored according to a standardized system. The use of topical anesthetics and systemic analgesics is recommended to minimize animal distress.

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure safety.

Handling:

-

Avoid contact with skin, eyes, and clothing.[4]

-

Do not breathe vapors or mist.[4]

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE).

-

Do not eat, drink, or smoke when using this product.[1]

-

Wash hands thoroughly after handling.[4]

Storage:

-

Store in a cool, dry, and well-ventilated place.[10]

-

Keep the container tightly closed.[4]

-

Store in a corrosives area.[4]

-

Refrigerated storage is recommended.[4]

-

Incompatible Materials: Acids and strong oxidizing agents.[4][8]

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products may include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides.[4][8]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[4]

-

Hand Protection: Wear compatible chemical-resistant gloves.

-

Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin exposure.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4]

PPE Selection Workflow

Caption: Personal Protective Equipment (PPE) for this compound.

First Aid Measures

In case of exposure, immediate medical attention is required.[4]

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get immediate medical attention.[4] |

| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Get immediate medical attention.[4] |

| Inhalation | Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get immediate medical attention.[4] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water. Call a physician immediately.[4] |

First Aid Workflow

Caption: First Aid Procedures for this compound Exposure.

Accidental Release Measures

In the event of a spill, follow these procedures carefully.

Spill Cleanup Procedure:

-

Alert Personnel: Immediately alert others in the vicinity of the spill.

-

Evacuate: Evacuate the immediate area.

-

Ventilate: Ensure adequate ventilation.

-

Eliminate Ignition Sources: Remove all sources of ignition.

-

Containment: If safe to do so, contain the spill using an inert absorbent material such as sand, earth, or vermiculite. Do not use combustible materials like sawdust.

-

Neutralization (for corrosive amines): For small spills, consider neutralization with a weak acid (e.g., citric acid) if it is safe to do so. Use pH paper to confirm neutralization.

-

Collection: Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[10]

-

Decontamination: Clean the spill area thoroughly with soap and water.

-

Disposal: Dispose of the waste as hazardous material in accordance with local, state, and federal regulations.

Spill Response Workflow

Caption: Spill Response Workflow for this compound.

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste.[11] All waste must be handled in accordance with local, state, and federal regulations.[11] Do not dispose of this chemical into the environment or down the drain.[11]

Waste Disposal Protocol:

-

Containerize: Place all this compound waste into clearly labeled, sealed, and chemically compatible containers.[11]

-

Labeling: Ensure containers are properly labeled with the chemical name and all associated hazards.[11]

-

Professional Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company.[11]

This technical guide is intended to provide comprehensive safety and handling information for this compound. It is not exhaustive, and users should always consult the most recent Safety Data Sheet (SDS) before handling this chemical.

References

- 1. Page loading... [guidechem.com]

- 2. guidechem.com [guidechem.com]

- 3. Thiopheneethanamine | C6H9NS | CID 116521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. chemheterocycles.com [chemheterocycles.com]

- 6. manavchem.com [manavchem.com]

- 7. chembk.com [chembk.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. This compound | 30433-91-1 [chemicalbook.com]

- 10. scribd.com [scribd.com]

- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]

Reactivity of the Amine Group in Thiophene-2-ethylamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene-2-ethylamine (B45403) is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug development. Its unique structure, featuring a nucleophilic primary amine attached to a thiophene (B33073) ring via an ethyl linker, provides a reactive handle for a variety of chemical transformations. This guide offers a detailed exploration of the reactivity of the amine group, providing insights into its basicity, nucleophilicity, and common synthetic applications. The information presented herein is intended to support researchers in the design and synthesis of novel this compound derivatives with potential therapeutic applications. The compound is a key intermediate in the synthesis of various pharmaceuticals, including anticancer, anti-inflammatory, and antiviral agents.[1]

Physicochemical Properties

The reactivity of the amine group is fundamentally influenced by its electronic and steric environment.

| Property | Value | Source |

| Predicted pKa | 9.47 ± 0.10 | ChemBK |

| Appearance | Colorless to pale yellow liquid | Guidechem |

| Molecular Formula | C₆H₉NS | PubChem |

| Molecular Weight | 127.21 g/mol | PubChem |

The predicted pKa of approximately 9.47 suggests that the amine group is a moderately strong base, readily protonated under acidic conditions. This basicity is a key factor in its role as a nucleophile in various reactions.

Reactivity of the Amine Group

The lone pair of electrons on the nitrogen atom of the primary amine group makes this compound a potent nucleophile, readily participating in a range of chemical reactions. The most common and synthetically useful transformations include acylation, alkylation, and Schiff base formation.

N-Acylation

N-acylation is a widely employed method for the synthesis of amides from this compound. This reaction typically involves the treatment of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, often in the presence of a base to neutralize the acidic byproduct.

Quantitative Data on N-Acylation Reactions

| Acylating Agent | Base | Solvent | Yield (%) | Reference |

| Thiophene-2-carbonyl chloride | Triethylamine (B128534) | Dichloromethane (B109758) | High | Adapted from Benchchem |

| Acetic Anhydride | None (catalyst-free) | Neat | Good to Excellent | Adapted from a general protocol |

| Benzoyl chloride | Triethylamine | Dichloromethane | High | Adapted from Benchchem |

Experimental Protocol: Synthesis of N-(thiophen-2-ylethyl)thiophene-2-carboxamide

This protocol is adapted from a general procedure for the N-acylation of amines using an acyl chloride.

-

Materials:

-

This compound

-

Thiophene-2-carbonyl chloride

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

-

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 equivalent) in dichloromethane (DCM).

-

Add triethylamine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of thiophene-2-carbonyl chloride (1.1 equivalents) in DCM to the cooled amine solution with constant stirring.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired N-acyl derivative.

-

Workflow for N-Acylation

Workflow for a typical N-acylation reaction.

N-Alkylation

The nucleophilic amine group of this compound readily undergoes N-alkylation with alkyl halides. Controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging, as the resulting secondary amine is often more nucleophilic than the starting primary amine. However, selective mono-alkylation can be achieved under specific conditions, such as using a large excess of the amine or employing specific reagents and reaction conditions.

Quantitative Data on N-Alkylation Reactions

| Alkylating Agent | Base | Solvent | Yield (%) | Reference |

| Alkyl Halide | Cesium Base (e.g., Cs₂CO₃) | DMSO or DMF | High (for mono-alkylation) | Adapted from a general protocol |

| Benzyl (B1604629) Bromide | K₂CO₃ | Acetonitrile | Moderate to Good | Adapted from a general protocol |

| Methyl Iodide | NaH | THF | Good | Adapted from a general protocol |

Experimental Protocol: Synthesis of N-benzyl-thiophene-2-ethylamine

This protocol is adapted from a general procedure for the selective mono-N-alkylation of primary amines.

-

Materials:

-

This compound

-

Benzyl bromide

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a stirred solution of this compound (2.0 equivalents) in anhydrous DMF, add cesium carbonate (1.5 equivalents).

-

Add benzyl bromide (1.0 equivalent) dropwise to the suspension at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

-

Upon completion, pour the reaction mixture into water and extract with diethyl ether.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-benzyl-thiophene-2-ethylamine.

-

Schiff Base Formation

This compound readily condenses with aldehydes and ketones to form Schiff bases (imines). This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. Schiff bases derived from this compound are valuable intermediates in organic synthesis and have been investigated for their biological activities.

Quantitative Data on Schiff Base Formation

| Carbonyl Compound | Catalyst | Solvent | Yield (%) | Reference |

| Thiophene-2-carbaldehyde | Acetic Acid | Methanol | 93 | ACS Omega, 2023 |

| Substituted Salicylaldehydes | None | Ethanol (B145695) | Good | ResearchGate |

| Aniline and substituted anilines | H₂SO₄ | Ethanol | Not specified | Oriental Journal of Chemistry, 2001 |

Experimental Protocol: Synthesis of a this compound Schiff Base

This protocol describes the synthesis of a Schiff base from this compound and a substituted salicylaldehyde.

-

Materials:

-

This compound

-

2-Hydroxy-naphthaldehyde (or other suitable aldehyde)

-

Ethanol

-

-

Procedure:

-

Dissolve this compound (1.0 mmol) in ethanol (10 mL).

-

In a separate flask, dissolve 2-hydroxy-naphthaldehyde (1.0 mmol) in ethanol (15 mL).

-

Add the ethanolic solution of this compound dropwise to the aldehyde solution with stirring at room temperature.

-

Reflux the reaction mixture for 3-4 hours.

-

Cool the reaction mixture to room temperature, and then in an ice bath to induce crystallization.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold ethanol and dry under vacuum to obtain the pure Schiff base.

-

Biological Significance and Signaling Pathways

Derivatives of this compound have emerged as promising candidates in drug discovery, targeting a variety of biological pathways implicated in diseases such as cancer, diabetes, and microbial infections.

Hsp90 Inhibition in Cancer Therapy

Certain derivatives of this compound have been explored as inhibitors of Heat Shock Protein 90 (Hsp90).[1] Hsp90 is a molecular chaperone that plays a crucial role in the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and metastasis. Inhibition of Hsp90 leads to the degradation of these client proteins, thereby inducing cell cycle arrest and apoptosis in cancer cells.

Hsp90 Chaperone Cycle and Inhibition

Hsp90 chaperone cycle and its inhibition.

PPARγ Agonism in Diabetes

Thiophene derivatives have also been investigated as agonists of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that is a key regulator of glucose and lipid metabolism. Activation of PPARγ can improve insulin (B600854) sensitivity, making it a target for the treatment of type 2 diabetes.

PPARγ Signaling Pathway

PPARγ signaling pathway activation.

Antimicrobial Activity

Schiff bases derived from this compound have demonstrated promising antimicrobial activity. The proposed mechanism of action for some of these compounds involves the disruption of the bacterial cell membrane integrity. The lipophilic nature of the thiophene ring and the imine functionality are thought to facilitate the interaction with and permeabilization of the microbial cell membrane, leading to cell death.

Conclusion

The amine group of this compound is a highly reactive and versatile functional group, enabling a wide array of synthetic transformations. Its nucleophilic character allows for straightforward N-acylation, N-alkylation, and Schiff base formation, providing access to a diverse range of derivatives. These derivatives have shown significant potential in drug discovery, with demonstrated activities as Hsp90 inhibitors, PPARγ agonists, and antimicrobial agents. This guide provides a foundational understanding of the reactivity of this compound and highlights its importance as a scaffold for the development of novel therapeutic agents. Further exploration of its synthetic potential and biological activities is warranted to fully exploit its utility in medicinal chemistry.

References

Methodological & Application

Application Notes and Protocols: Thiophene-2-ethylamine as a Versatile Building Block in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Thiophene-2-ethylamine (B45403) is a valuable and versatile heterocyclic amine building block in pharmaceutical research and development. Its unique structural motif, combining a thiophene (B33073) ring and an ethylamine (B1201723) side chain, offers distinct chemical reactivity that is leveraged in the synthesis of a wide range of bioactive molecules across various therapeutic areas.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical agents and derivatives with potential therapeutic applications.

Application in the Synthesis of Rotigotine (B252)

Rotigotine is a non-ergoline dopamine (B1211576) agonist used for the treatment of Parkinson's disease and restless legs syndrome.[2][3] The synthesis of rotigotine prominently features this compound as a key starting material for introducing the thiophenylethylamino moiety, which is crucial for its pharmacological activity. The key synthetic step involves the reductive amination of 5-methoxy-2-tetralone (B30793).

Experimental Protocol: Synthesis of (S)-2-(N-propyl-N-(2-(thiophen-2-yl)ethyl)amino)-5-methoxytetralin

This protocol details the reductive amination of 5-methoxy-2-tetralone with 2-(thiophen-2-yl)ethanamine, followed by N-propylation, a key step in the synthesis of a Rotigotine precursor.

Materials:

-

5-methoxy-2-tetralone

-

2-(thiophen-2-yl)ethanamine (this compound)

-

Sodium triacetoxyborohydride (B8407120) (STAB)

-

n-Propyl iodide

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (B52724) (ACN)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) and hexanes (for elution)

Procedure:

Step 1: Reductive Amination

-

To a solution of 5-methoxy-2-tetralone (1.0 eq) in anhydrous 1,2-dichloroethane (DCE), add 2-(thiophen-2-yl)ethanamine (1.2 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.

-

Continue stirring the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer twice with DCE.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude secondary amine.

Step 2: N-Propylation

-